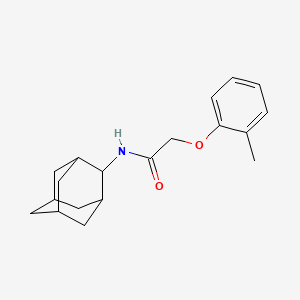![molecular formula C17H17ClN2O3 B5880131 N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as NMBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. NMBA is a potent and selective agonist of the angiotensin II type 1 receptor (AT1R), which plays a critical role in regulating blood pressure and cardiovascular function.
Mécanisme D'action
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide acts as a potent and selective agonist of the AT1R, which is a G protein-coupled receptor that is widely expressed in various tissues, including the heart, blood vessels, and kidneys. Binding of this compound to the AT1R activates a signaling cascade that leads to the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway. These pathways play critical roles in regulating various cellular processes, including cell growth, differentiation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects in various tissues. For example, this compound has been shown to increase blood pressure, heart rate, and cardiac contractility by activating the AT1R in the heart and blood vessels. It has also been shown to promote renal vasoconstriction and sodium retention by activating the AT1R in the kidneys. In addition, this compound has been shown to induce oxidative stress, inflammation, and fibrosis in various tissues, including the heart, blood vessels, and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has several advantages as a research tool, including its high potency and selectivity for the AT1R, its well-established synthesis method, and its ability to induce robust and reproducible effects in various tissues. However, it also has several limitations, including its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost.
Orientations Futures
There are several future directions for the use of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in scientific research. One area of interest is the development of new drugs that target the AT1R for the treatment of cardiovascular and renal diseases. Another area of interest is the investigation of the role of the AT1R in various physiological and pathological conditions, including hypertension, heart failure, and kidney disease. In addition, there is a growing interest in the use of this compound as a research tool to investigate the mechanisms underlying the development of oxidative stress, inflammation, and fibrosis in various tissues. Finally, there is a need for further optimization of the synthesis method for this compound to improve its yield, purity, and cost-effectiveness.
Méthodes De Synthèse
The synthesis of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 4-chloro-3-methylphenoxyacetic acid chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to yield pure this compound. This synthesis method has been extensively optimized and validated, and it has been shown to produce high yields of pure this compound with excellent reproducibility.
Applications De Recherche Scientifique
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been widely used in scientific research to investigate the function of the AT1R in various physiological and pathological conditions. For example, this compound has been used to study the role of the AT1R in the regulation of blood pressure, cardiac function, and renal function. It has also been used to investigate the mechanisms underlying the development of hypertension, heart failure, and kidney disease. In addition, this compound has been used to screen for new drugs that target the AT1R and to develop new diagnostic and therapeutic strategies for cardiovascular and renal diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-5-13(6-4-11)17(19)20-23-16(21)10-22-14-7-8-15(18)12(2)9-14/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODNHSRKJYNRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2)Cl)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)


![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)

![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)

![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
